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Big defensin 2

Cat. No.: B1578006
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Description

Big Defensin 2 is a host defense peptide (HDP) belonging to the big defensin family, which is characterized by a unique two-domain structure comprising a hydrophobic N-terminal region and a cationic C-terminal domain that resembles vertebrate β-defensins . This structural organization is crucial for its synergistic and salt-stable antimicrobial activity, as the covalent association of the two domains is essential for its function in high-salt environments . In research, this compound is valued for its specific and potent activity against a spectrum of bacteria, including members of marine microbiota and pathogens associated with bivalve diseases . Studies in the Pacific oyster ( Crassostrea gigas ) have shown that this compound is expressed in hemocytes (immune cells) and is strongly induced in response to bacterial challenge, indicating its role in the innate immune response to infection . Its expression is dependent on pathogen-associated molecular patterns (PAMPs) . Functional diversification within the big defensin family means that this compound can exhibit complementary and even synergistic antimicrobial effects when combined with other family members, such as Big Defensin 1, potentially broadening the host's defensive coverage . This product is presented For Research Use Only (RUO). It is strictly not for diagnostic or therapeutic applications, nor for human use.

Properties

bioactivity

Antimicrobial

sequence

QAQALLPIASYAGLAVSPPVFAALVTAYGVYALYRYNIRREN

Origin of Product

United States

Molecular Architecture and Structural Biology Research

Primary Sequence Analysis and Motif Identification

The primary structure of big defensins reveals a precursor peptide that includes a signal peptide, a propeptide, and the mature peptide. plos.org The mature peptide itself is composed of two distinct regions: a highly hydrophobic N-terminal sequence and a cationic C-terminal sequence. plos.org The C-terminal region contains a conserved six-cysteine motif, a hallmark of the defensin (B1577277) family. plos.org

Multiple sequence alignments have identified a canonical cysteine spacing motif for big defensins as [Cys-Xaa(4–14)-Cys-Xaa(3)-Cys-Xaa(13–14)-Cys-Xaa(4–7)-Cys-Cys]. nih.gov This pattern is distinct from the [Cys-Xaa(4–6)-Cys-Xaa(3–4)-Cys-Xaa(7–12)-Cys-Xaa(5–7)-Cys-Cys] motif found in β-defensins, highlighting a key difference between the two families. nih.gov Despite these differences, the six-cysteine arrangement in the C-terminal domain of big defensins is similar to that in vertebrate β-defensins, suggesting a shared evolutionary origin. plos.org

In some species, such as the European sea bass, a specific motif, CPRR(Y/L/F)K, has been identified in beta-defensin 2, located between the fourth and fifth cysteine residues. mdpi.comresearchgate.net This motif is also present in human beta-defensin 2, albeit in a different loop, suggesting a conserved functional role across distant species. mdpi.com

Table 1: Conserved Motifs in Defensin Families
Defensin FamilyConserved Cysteine Motif
Big DefensinsCys-Xaa(4–14)-Cys-Xaa(3)-Cys-Xaa(13–14)-Cys-Xaa(4–7)-Cys-Cys
β-DefensinsCys-Xaa(4–6)-Cys-Xaa(3–4)-Cys-Xaa(7–12)-Cys-Xaa(5–7)-Cys-Cys

Tertiary Structure Elucidation and Domain Organization

The three-dimensional structure of big defensin is characterized by two distinct globular domains connected by a flexible linker. frontiersin.org This unique architecture consists of an N-terminal hydrophobic domain and a C-terminal cationic domain that resembles a β-defensin. plos.orgnih.gov This dual-domain organization is a defining feature of the big defensin family. frontiersin.org

The N-terminal domain of big defensin is highly hydrophobic and adopts a unique, compact globular fold. plos.orgresearchgate.net In the case of big defensin from the horseshoe crab Tachypleus tridentatus and the oyster Crassostrea gigas, this domain exhibits a β1-α1-α2-β2 fold. nih.govasm.org Specifically, the structure of the oyster Cg-BigDef1 N-terminal domain (residues 1-42) consists of short beta-strands (β1: Thr15-Val16; β2: Arg39-Arg40) and two alpha-helices (α1: Ala18-Val27; α2: Gly29-Arg35). nih.gov A hydrophobic core, stabilized by residues such as Tyr11, Val16, Val20, Leu24, Leu33, and Ile38, maintains this compact structure. researchgate.net

A key characteristic of this domain is its conformational flexibility. rcsb.orgpdbj.org Studies have shown that the N-terminal domain undergoes a significant conformational change when it interacts with membrane-mimicking environments, such as dodecylphosphocholine (B1670865) (DPC) micelles, while the C-terminal domain's structure remains largely unaffected. rcsb.orgpdbj.org This dynamic behavior is believed to be crucial for its biological function. rcsb.org

The C-terminal domain of big defensin adopts a classic β-defensin-like fold. nih.govresearchgate.net This structure is characterized by a three-stranded antiparallel β-sheet, a feature common to vertebrate β-defensins. plos.orgmdpi.com For instance, the C-terminal domain of oyster Cg-BigDef1 includes a four-stranded antiparallel β-sheet (β3: Ser56-Cys57; β4: Gly62-Arg65; β5: His71-Asp75; β6: Tyr86-Pro91) and an α-helix (α3: Trp76-Cys82). nih.gov

This domain is cationic and contains the six conserved cysteine residues that form the characteristic disulfide bridge network of β-defensins. plos.orgwindows.net The structural similarity between the C-terminal domain of big defensins and vertebrate β-defensins, such as human β-defensin 2 (HBD-2) and HBD-3, is a strong indicator of their evolutionary relationship. plos.orgifremer.fr It is hypothesized that vertebrate β-defensins evolved from an ancestral big defensin through the loss of the N-terminal domain. asm.orgmdpi.com

The structural integrity of the C-terminal β-defensin-like domain is critically maintained by three intramolecular disulfide bonds. plos.orgifremer.fr The specific pairing of the six conserved cysteine residues follows the pattern Cys1–Cys5, Cys2–Cys4, and Cys3–Cys6. frontiersin.orgmdpi.comwindows.net This disulfide linkage is identical to that found in vertebrate β-defensins and is essential for stabilizing the triple-stranded β-sheet structure. researchgate.netacs.orgacs.org

In the oyster big defensin Cg-BigDef1, the cysteine pairings are Cys57-Cys87, Cys64-Cys82, and Cys68-Cys88. nih.gov This rigid framework confers stability to the peptide, which is crucial for its function in various physiological environments. acs.org

Table 2: Disulfide Connectivity in Big Defensin C-Terminal Domain
Cysteine PairingExample (Cg-BigDef1)Conserved Pattern
First PairCys57 - Cys87Cys1 - Cys5
Second PairCys64 - Cys82Cys2 - Cys4
Third PairCys68 - Cys88Cys3 - Cys6

C-terminal Beta-Defensin-like Domain Topology and Conserved Features

Structure-Function Relationship Studies

The unique two-domain structure of big defensin directly correlates with its multifaceted functions. plos.orgrcsb.org The N-terminal hydrophobic domain and the C-terminal cationic domain can exhibit distinct activities. plos.orgpdbj.org For example, after cleavage of the horseshoe crab big defensin, the N-terminal fragment shows greater activity against Gram-positive bacteria, while the C-terminal fragment is more effective against Gram-negative bacteria. plos.orgrcsb.orgpdbj.org

The full-length peptide, however, possesses properties that the individual domains lack, such as significant lipopolysaccharide (LPS)-binding capabilities. plos.org The hydrophobic N-terminal domain is essential for the peptide's ability to function in high-salt environments, a feature that is often impaired in vertebrate β-defensins. nih.gov This domain is believed to facilitate interactions with bacterial membranes, and in the case of the oyster Cg-BigDef1, it drives the assembly of the peptide into "nanonets" that entrap and kill bacteria. nih.gov

Biological Functions and Molecular Mechanisms of Action

Antimicrobial Activity Investigations

Big defensins are key components of the innate immune system in the organisms that produce them, providing a first line of defense against pathogenic microbes. capes.gov.brnih.gov Research has demonstrated that these peptides possess potent, broad-spectrum antimicrobial properties. ifremer.frcapes.gov.brplos.org For instance, the big defensin (B1577277) from the horseshoe crab, Tachypleus tridentatus, exhibits activity against bacteria and fungi. ifremer.frnih.govplos.org Similarly, recombinant big defensin from the bay scallop Argopecten irradians (AiBD) has been shown to inhibit the growth of a range of bacteria and also displays strong fungicidal activity. capes.gov.brwikipedia.org Studies on the oyster Crassostrea gigas have revealed a family of three big defensins (Cg-BigDef1, Cg-BigDef2, and Cg-BigDef3), which are expressed in immune cells known as hemocytes and are induced in response to bacterial infections. nih.govplos.org

Investigations into the antimicrobial scope of big defensins have confirmed their efficacy against a wide array of microorganisms in laboratory settings. Their activity is notably stable across varying salt concentrations, a crucial feature for marine organisms. frontiersin.orgasm.org

Bacterial Pathogens : Big defensins demonstrate activity against both Gram-positive and Gram-negative bacteria. ifremer.frnih.govcapes.gov.br The recombinant big defensin from the bay scallop, AiBD, effectively inhibits the growth of both bacterial types. capes.gov.brwikipedia.org A significant finding is the potent bactericidal effect of the oyster big defensin, Cg-BigDef1, against multidrug-resistant clinical isolates of Staphylococcus aureus, a major human pathogen. nih.govasm.orgresearchgate.net The original big defensin isolated from horseshoe crab hemocytes is also active against both Gram-positive and Gram-negative bacteria. ifremer.frnih.govplos.org

Fungal Pathogens : Research has also established the antifungal capabilities of big defensins. AiBD from the bay scallop shows strong fungicidal activity. ifremer.frcapes.gov.brwikipedia.org Likewise, the big defensin from the horseshoe crab is effective against fungal pathogens. ifremer.frnih.govplos.org

Viral Pathogens : While other classes of defensins, such as certain human β-defensins, have been studied for their antiviral properties, the current body of research on invertebrate big defensins focuses primarily on their antibacterial and antifungal actions. nih.govresearchgate.netfrontiersin.orgplos.org

The table below summarizes the observed spectrum of activity for several well-researched big defensins.

The methods by which big defensins neutralize microbes are multifaceted and, in some cases, distinct from other defensin families. The primary mechanism involves a unique process of bacterial entrapment, driven by the peptide's N-terminal domain, though interactions with microbial surfaces are also critical. frontiersin.orgfrontiersin.org

The initial step in antimicrobial action for many peptides involves binding to the microbial cell surface. For big defensins, this interaction is heavily influenced by their unique structure. The N-terminal domain is notably hydrophobic, a property that is conserved across different big defensins. frontiersin.org This hydrophobicity is thought to enable salt-stable interactions with bacterial membranes, which is advantageous in marine environments where high salt concentrations can impair the electrostatic attractions that many other antimicrobial peptides rely on. nih.govasm.org

While many cationic AMPs interact with negatively charged components on bacterial surfaces like lipopolysaccharides (LPS) or teichoic acids, some big defensins appear to function differently. mdpi.comfrontiersin.org For example, the antimicrobial activity of Cg-BigDef1 seems to be driven by hydrophobic interactions rather than electrostatic ones. asm.org Although the full-length horseshoe crab big defensin has significant LPS-binding properties, this ability is lost when its two domains are separated. ifremer.frnih.gov The interaction of big defensins with the membrane can lead to permeabilization, but research suggests this may not be their primary killing mechanism. frontiersin.org

A common mechanism of action for many antimicrobial peptides is the formation of pores or channels in the microbial membrane, which disrupts cellular integrity and leads to death. frontiersin.orgmdpi.com This process typically follows the initial binding of the peptide to the membrane surface. However, evidence for big defensins suggests a departure from this model. Studies on the oyster big defensin Cg-BigDef1 have shown that its potent bactericidal activity is uncoupled from membrane permeabilization activity. frontiersin.org This indicates that while interaction with the membrane occurs, the ultimate cause of cell death is not necessarily due to the formation of stable pores in the way that is characteristic of other defensins.

A novel and significant mechanism of action identified for big defensins is the formation of antimicrobial nanonets. frontiersin.orgnih.govasm.org This process is driven by the ancestral N-terminal domain, which was lost during the evolution of vertebrate β-defensins. frontiersin.orgnih.gov Upon contact with bacteria, the N-terminal domain of big defensins like Cg-BigDef1 from the oyster and Ap-BigDef1 from the scallop Argopecten purpuratus triggers the peptide to self-assemble into nanonet structures. frontiersin.orgfrontiersin.orgresearchgate.net

These nanonets are aggregates that effectively entrap bacteria, preventing them from moving, dividing, and causing infection. nih.govasm.orgfrontiersin.org The entrapped bacteria are subsequently killed. nih.govasm.org The hydrophobicity of the N-terminal domain is considered essential for this nanonet assembly and for the peptide's stable antimicrobial activity in high-salt conditions. frontiersin.org This entrapment mechanism represents an indirect method of controlling infection that does not rely solely on direct membrane lysis. frontiersin.org

While some antimicrobial peptides function by entering the microbial cell and inhibiting essential intracellular processes like the synthesis of the cell wall, nucleic acids, or proteins, the primary mechanism described for intact big defensins is the extracellular formation of nanonets. frontiersin.orgmdpi.commdpi.comfrontiersin.org Research on other defensin types has shown that they can target the cell wall precursor Lipid II or inhibit DNA and protein synthesis. plos.orgfrontiersin.orgmdpi.com

Interestingly, when the horseshoe crab big defensin was experimentally cleaved into its two domains, the separated peptides displayed distinct activities. ifremer.frnih.gov The N-terminal peptide was found to be more active against Gram-positive bacteria, while the C-terminal cationic peptide was more effective against Gram-negative bacteria. ifremer.frnih.gov This suggests the potential for different or multiple modes of action, but for the full-length peptide, the predominant and most extensively studied mechanism remains the assembly of nanonets that trap and kill bacteria. frontiersin.orgfrontiersin.orgresearchgate.net

Nanonet Assembly and Bacterial Entrapment

Influence of Environmental Factors on Antimicrobial Potency

The effectiveness of big defensin 2 as an antimicrobial agent can be significantly influenced by the surrounding environmental conditions, particularly ionic strength and pH.

The antimicrobial activity of many defensins, including human β-defensin 2 (hBD-2), is known to be sensitive to high salt concentrations. asm.orgmdpi.com For instance, the bactericidal effect of hBD-2 against E. coli is impaired at high sodium chloride concentrations. mdpi.com This is a critical consideration, as physiological salt concentrations in bodily fluids can be a limiting factor for the direct antimicrobial action of some defensins. asm.orgasm.org In contrast, some big defensins from marine organisms, like the oyster Cg-BigDef1, retain their antimicrobial activity even at the high salt concentrations found in their natural environment. frontiersin.org This salt-stable activity is attributed to the presence of a hydrophobic N-terminal domain, which is absent in vertebrate β-defensins. asm.orgfrontiersin.org This domain is thought to facilitate interactions with bacterial membranes in high-salt environments where electrostatic interactions are weakened. asm.org

Immunomodulatory Roles and Signaling Pathways

Beyond its direct antimicrobial effects, this compound is a potent immunomodulator, capable of orchestrating various aspects of the immune response. d-nb.infofrontiersin.orgbowdish.ca

This compound acts as a chemoattractant, recruiting key immune cells to sites of infection and inflammation. frontiersin.orgmdpi.com It has been shown to attract a variety of immune cells, including:

Dendritic Cells: Immature dendritic cells are drawn to this compound, a process mediated through the chemokine receptor CCR6. frontiersin.orgbowdish.camdpi.com

T-cells: Memory T-cells also migrate in response to this compound, a process also dependent on CCR6. frontiersin.orgbowdish.camdpi.com

Monocytes: this compound can attract monocytes, which are precursors to macrophages. mdpi.comaai.org This chemoattraction is mediated, at least in part, by the chemokine receptor CCR2. aai.org

This recruitment of immune cells is a critical step in initiating and shaping the adaptive immune response. jmb.or.kr

This compound can significantly alter the production of cytokines and chemokines, the signaling molecules of the immune system. frontiersin.orgmdpi.com This modulation can either amplify or dampen inflammatory responses depending on the context.

In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound has been shown to:

Reduce pro-inflammatory cytokines: It can decrease the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). frontiersin.orgmdpi.com

Increase anti-inflammatory cytokines: Conversely, it can enhance the release of anti-inflammatory cytokines like Interleukin-10 (IL-10). frontiersin.orgmdpi.com

This ability to balance pro- and anti-inflammatory signals highlights its role in preventing excessive and damaging inflammation. mdpi.com Furthermore, studies have shown that human β-defensin 2 can induce the expression of various chemokines in human keratinocytes, including IL-6, IL-10, IP-10, CCL2, CCL20, and RANTES. frontiersin.org

The immunomodulatory effects of this compound are initiated by its interaction with specific receptors on the surface of host cells, which in turn triggers intracellular signaling pathways. frontiersin.orgmdpi.com

Key receptors and signaling pathways involved include:

Chemokine Receptors (CCR6 and CCR2): As mentioned, this compound interacts with CCR6 on dendritic cells and T-cells and CCR2 on monocytes to mediate its chemoattractant effects. frontiersin.orgmdpi.comaai.org

Toll-Like Receptors (TLRs): Some defensins can activate cells through TLRs. For instance, human β-defensin 3 activates antigen-presenting cells via TLR1 and TLR2. aai.org While the direct interaction of this compound with all TLRs is still under investigation, its expression can be induced by the activation of TLR2 and TLR4. mdpi.com

NF-κB, AP-1, and CREB: The expression of the gene encoding human β-defensin 2 is regulated by the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). mdpi.com Furthermore, this compound can modulate the activity of these pathways in target cells. For example, it can decrease NF-κB phosphorylation while increasing the phosphorylation of CREB (cAMP response element-binding protein), a mechanism that contributes to its anti-inflammatory effects. frontiersin.org

Studies using various research models have demonstrated the significant contribution of this compound to the innate immune response. frontiersin.orgmdpi.com In a mouse model of preterm birth induced by LPS, treatment with BD-2 delayed delivery and reduced the levels of inflammatory cytokines. mdpi.com Systemic administration of recombinant human β-defensin 2 has been shown to ameliorate intestinal inflammation in animal models of inflammatory bowel disease. frontiersin.org These findings underscore the therapeutic potential of this compound in modulating inflammatory conditions. frontiersin.orgmdpi.com The expression of big defensins is often upregulated in response to bacterial challenges, further supporting their role in host defense. frontiersin.org

Interaction with Host Cell Receptors and Activation of Intracellular Signaling Cascades (e.g., CCR6, CCR2, NF-κB, AP-1, CREB)

Other Investigated Biological Activities in Research Contexts

The biological activities of this compound extend beyond its direct antimicrobial and immunomodulatory functions. Research has begun to explore its role in other physiological and pathological processes.

Wound Healing: Human β-defensin 2 has been shown to promote the migration of intestinal epithelial cells, suggesting a role in wound healing. frontiersin.org

Antiviral Activity: Some studies suggest that human β-defensin 2 may have antiviral effects, for instance by potentially blocking the entry of viruses like SARS-CoV-2 into host cells. mdpi.com

Oncolytic Activity: Research has indicated that human β-defensin 2 displays moderate cytotoxic effects against various tumor cells. mdpi.com

These diverse activities highlight the complex and multifaceted nature of this compound, positioning it as a key molecule in maintaining host health.

Role in Wound Healing and Tissue Regeneration Mechanisms (in animal models/in vitro)

Human β-defensin 2 (hBD-2), a key antimicrobial peptide, plays a multifaceted role in the intricate process of wound healing and tissue regeneration. asm.org Beyond its primary function in host defense, hBD-2 acts as a regulatory factor, influencing crucial cellular activities that drive tissue repair. asm.org Its expression is notably upregulated during the regeneration of corneal epithelium after injury, suggesting a significant role in epithelial healing processes. asm.org

In vitro studies have demonstrated that hBD-2 directly stimulates the migration and proliferation of human corneal epithelial cells, which are essential for closing epithelial defects. asm.org Similarly, it promotes the proliferation and migration of keratinocytes, the primary cells of the epidermis, further contributing to re-epithelialization. mdpi.com The peptide also enhances wound closure in intestinal epithelial cell models. nih.gov In a study using an in vitro wound healing assay with immature intestinal epithelial cell monolayers, treatment with hBD-2 significantly increased the rate of wound closure at 6 and 12 hours compared to controls, with an efficacy comparable to Epidermal Growth Factor (EGF). nih.gov

The mechanisms underlying these effects often involve the activation of key signaling pathways. For instance, hBDs can induce the secretion of proinflammatory factors from keratinocytes by activating the p38 and ERK1/2 MAPK pathways, which are critical for cell proliferation and migration. nih.gov In the context of bone regeneration, a study on a critical-sized rat calvaria defect model showed that a scaffold modified with BD2 displayed a significantly greater osteogenic effect compared to the control group. acs.org This was supported by in vitro findings where BD2 promoted the osteogenesis of rat bone marrow stromal cells (rBMSCs), evidenced by the upregulated expression of genes and proteins essential for bone formation, including collagen I (Col1), osteocalcin (B1147995) (Ocn), osteopontin (B1167477) (Opn), and runt-related transcription factor 2 (Runx2). acs.org

Furthermore, defensins are involved in dermal reconstitution by stimulating fibroblasts. nih.gov While some defensins like HNP1 may be more effective in promoting fibroblast proliferation, β-defensins can indirectly stimulate fibroblast migration through the activation of protein kinase C. nih.gov Computational studies also suggest that hBD-2 may promote tissue regeneration by modulating the activity of enzymes like matrix metalloproteinase-9 (MMP-9) and protein kinase C-βII (PKC-βII), which are critical in inflammation and tissue remodeling during wound healing. acs.org

Table 1: Research Findings on the Role of β-Defensin 2 in Wound Healing and Tissue Regeneration

Model SystemKey FindingObserved Mechanism/PathwayCitation
Rat Calvaria Defect Model (in vivo)BD2-modified scaffold significantly enhanced bone regeneration.Promoted osteogenic response and demonstrated anti-inflammatory ability. acs.org
Rat Bone Marrow Stromal Cells (rBMSCs) (in vitro)BD2 promoted osteogenic differentiation.Upregulated expression of osteogenic genes (Col1, Ocn, Opn, Runx2). acs.org
Immature Intestinal Epithelial Cells (in vitro)hBD2 treatment significantly improved wound healing.Increased rate of wound closure, comparable to Epidermal Growth Factor (EGF). nih.gov
Human Corneal and Conjunctival Epithelial Cells (in vitro)hBD-2 stimulates cell migration and proliferation.Suggests a role in epithelial wound healing at the ocular surface. asm.org
Keratinocytes (in vitro)hBD-2 promotes keratinocyte migration and proliferation.Activation of p38 and ERK1/2 MAPK pathways. mdpi.comnih.gov
Computational ModelhBD-2 identified as a potential dual inhibitor of MMP-9 and PKC-βII.Modulation of these enzymes could support tissue regeneration by balancing inflammation. acs.org

Regulation of Host-Microbiota Homeostasis (in animal models/in vitro)

β-defensins are integral components of the mucosal innate immune system, playing a crucial role in maintaining the delicate balance between the host and its resident microbial communities. aai.orgmdpi.com They are part of an effective barrier, along with intestinal epithelial cells, that protects against pathogen entry while supporting commensal microbiota. mdpi.com The expression of β-defensins can be induced by microbial encounters, highlighting their role as key regulators of bacterial diversity and tissue homeostasis. tandfonline.comnih.gov

In the intestine, the expression of hBD-2 is not constitutive but can be rapidly induced by proinflammatory stimuli like IL-1α or by infection with enteroinvasive bacteria. aai.org This inducibility allows the host to mount a targeted defense upon sensing a threat. aai.org Studies using intestinal epithelial cell lines (Caco-2) engineered to stably express high concentrations of hBD-2 showed that the peptide could significantly reduce the invasiveness of pathogenic bacteria like enteroinvasive E. coli (EIEC) and Salmonella typhimurium. unimi.itfrontiersin.orgfrontiersin.org This protective effect is partly achieved by reducing the expression of proinflammatory cytokines and enhancing the integrity of the intestinal barrier. unimi.itfrontiersin.org

Animal models provide further evidence for the role of β-defensins in shaping the microbiota. In a mouse model of alcohol-associated liver disease, administration of hBD-2 was found to alter the composition of the gut microbiota. frontiersin.org Specifically, hBD-2 treatment decreased the ethanol-induced rise in the Firmicutes/Bacteroidetes ratio, which is an indicator of gut dysbiosis. frontiersin.org The effects were dependent on the baseline microbiota of the mice, suggesting that hBD-2's mechanisms are broad and gut microbiota-dependent. frontiersin.org

The concept of defensins shaping microbial communities extends to invertebrates. In scallops, the antimicrobial peptide Big Defensin (ApBD1) is implicated in maintaining microbial homeostasis in the hemolymph. frontiersin.org Silencing the transcript for this defensin led to an imbalance of bacterial groups, notably a significant increase in Gammaproteobacteria and the proliferation of Vibrio spp. frontiersin.org This suggests that Big Defensins are key effectors that control the abundance of specific bacterial communities, preventing the overgrowth of potential pathogens. frontiersin.orgfrontiersin.org

Table 2: Research Findings on the Regulation of Host-Microbiota Homeostasis by β-Defensin 2 and Homologs

Model SystemKey FindingEffect on Microbiota/Host ResponseCitation
Mice with Alcohol-Associated Liver DiseasehBD-2 administration ameliorated liver injury and altered gut microbiota.Decreased the Firmicutes/Bacteroides ratio; modulated abundance of specific genera like Parabacteroides and Barnesiella. frontiersin.org
Scallop (Argopecten purpuratus) Hemolymph (in vivo)Silencing of Big Defensin ApBD1 led to microbial imbalance.Significant increase in Gammaproteobacteria and proliferation of Vibrio spp. frontiersin.org
Caco-2 Intestinal Cells (in vitro)hBD-2 expression reduced invasiveness of enteroinvasive E. coli (EIEC).Reduced expression of proinflammatory cytokines and bacterial invasion-associated genes. unimi.itfrontiersin.org
Caco-2 Intestinal Cells (in vitro)hBD-2 and hBD-3 reduced intestinal damage from Salmonella typhimurium.Reduced the inflammatory state of infected cells and enhanced probiotic activity. frontiersin.org
Human Intestinal Epithelial Cells (in vitro/in vivo)hBD-2 expression is induced by bacterial infection or IL-1α.Functions as an NF-κB target gene to mount a regulated defense. aai.org

Investigated Effects on Cell Proliferation and Apoptosis (in vitro tumor models)

The role of β-defensin 2 in cancer is complex and appears to be highly context-dependent, with studies demonstrating both tumor-suppressive and pro-tumorigenic activities in various in vitro tumor models. frontiersin.orgfrontiersin.orgmdpi.com This dual functionality suggests that the effect of hBD-2 on cancer cells is influenced by the specific cancer type and the tumor microenvironment. frontiersin.orgexp-oncology.com.ua

Tumor-Suppressive and Oncolytic Effects

Several studies indicate that hBD-2 can act as a tumor suppressor. Its expression is often downregulated in certain cancers, such as oral squamous cell carcinoma (OSCC) and colon cancer. frontiersin.orgfrontiersin.org In vitro experiments have shown that increasing hBD-2 expression by gene transfection can inhibit the proliferation and invasion of OSCC cell lines, possibly through G1/S cell cycle arrest. frontiersin.org In other models, hBD-2 exerts direct cytotoxic effects. It has been shown to kill tumor cells, including human cervical cancer (HeLa) and leukemic monocytic lymphoma (U937) cells, through a mechanism of acute lytic cell death, which is distinct from apoptosis and involves membrane blebbing. nih.gov

Furthermore, hBD-2 has demonstrated concentration-dependent growth suppression against various cancer cells. oncotarget.com In studies on thyroid cancer cell lines (TPC-1, WRO, KTC-2), recombinant hBD-2 at concentrations above 100 nM significantly suppressed cell growth and migration. exp-oncology.com.ua Similarly, a recombinantly tailored defensin consisting of hBD-2 and human serum albumin (DF-HSA) markedly inhibited the proliferation of pancreatic and lung cancer cell lines and induced apoptosis via the mitochondrial pathway in K-Ras mutant pancreatic cancer cells. oncotarget.com

Pro-Tumorigenic Effects

Conversely, hBD-2 is found to be overexpressed in several other cancers, including those of the esophagus, lung, and skin, where it may play a pro-tumorigenic role. frontiersin.orgfrontiersin.orgnih.gov In a rat model of esophageal carcinogenesis, hBD-2 was overexpressed in precancerous and cancerous lesions. nih.gov Functional studies using an esophageal SCC cell line (KYSE-150) showed that silencing the gene for hBD-2 suppressed tumor cell proliferation, mobility, and invasion. nih.govoncotarget.com Conversely, transfection with an hBD-2 plasmid was found to induce proliferation, increase mobility, and decrease apoptosis in these cells. nih.govoncotarget.com The pro-tumorigenic effects in esophageal cancer may be linked to the activation of the NF-κB pathway, suggesting a feedback loop where inflammation-associated hBD-2 provides oncogenic properties to epithelial cells, thereby promoting tumor growth. nih.govoncotarget.com

Table 3: Investigated Effects of β-Defensin 2 on Cell Proliferation and Apoptosis in In Vitro Tumor Models

Cancer Type / Cell LineObserved EffectProposed MechanismCitation
Oral Squamous Cell Carcinoma (OSCC)Tumor Suppressive: Inhibited proliferation and invasion.G1/S cell cycle arrest. Downregulated in OSCC tissues. frontiersin.org
Esophageal Squamous Cell Carcinoma (KYSE-150)Pro-Tumorigenic: Promoted proliferation, mobility, and invasion; decreased apoptosis.Activation of NF-κB pathway. Overexpressed in tumor tissues. nih.govoncotarget.com
Cervical Cancer (HeLa), Leukemic Lymphoma (U937)Oncolytic: Killed tumor cells via acute lytic cell death.Non-apoptotic, membrane blebbing-associated cell lysis. nih.gov
Pancreatic Cancer (MIA PaCa-2, BxPC-3), Lung Cancer (A549, H460)Tumor Suppressive: Inhibited cell proliferation and induced apoptosis.Suppressed proliferation and induced mitochondrial pathway apoptosis (DF-HSA construct). oncotarget.com
Thyroid Cancer (TPC-1, WRO, KTC-2)Tumor Suppressive: Suppressed cell growth and migration at >100 nM.Concentration-dependent growth suppression. exp-oncology.com.ua
Lung AdenocarcinomaTumor Suppressive: Suppressed lung cancer cell growth.Cell cycle regulation. Expression correlates with tumor differentiation grade. exp-oncology.com.ua
Colon CancerTumor Suppressive (by inference)Reported to be downregulated in colon cancer tissue. frontiersin.orgfrontiersin.org

Genomic Organization and Transcriptional Regulation of Big Defensin 2

Gene Locus and Structural Features

Big defensins, a family of antimicrobial peptides, are predominantly found in mollusks and are encoded by distinct genomic sequences. plos.orgnih.gov In the Pacific oyster, Crassostrea gigas, three members of the big defensin (B1577277) family have been identified: Cg-BigDef1, Cg-BigDef2, and Cg-BigDef3. plos.orgnih.gov The genomic organization of Cg-BigDef1 and Cg-BigDef2 is similar, characterized by two exons separated by a single intron. plos.org The first exon of these genes encodes a portion of the 5'-untranslated region (5'-UTR), the signal peptide, the propeptide sequence, and the N-terminal domain of the mature peptide. plos.org The second exon encompasses the cysteine-rich C-terminal region, which bears resemblance to vertebrate β-defensins, and part of the 3'-untranslated region (3'-UTR). plos.org This two-exon structure, where the hydrophobic N-terminal and cationic C-terminal domains are encoded by separate exons, is a notable feature of these genes. plos.orgnih.govresearchgate.net

In contrast, the gene for Cg-BigDef3 presents a more complex structure, with an additional intron and exon located upstream of the first exon that is common to Cg-BigDef1 and Cg-BigDef2. frontiersin.org However, a universal feature across all Cg-bigdef genes is that the β-defensin domain is exclusively encoded by the final exon. frontiersin.org The genes for human β-defensins, such as HBD-2, also typically exhibit a two-exon structure, with the first exon encoding a signal peptide and the second encoding a short pro-piece and the mature defensin peptide. nih.govnih.gov

Studies on the bay scallop, Argopecten irradians, led to the cloning of the first big defensin from this species, designated AiBD. wikipedia.org The AiBD gene is 531 nucleotides long and codes for a polypeptide of 122 amino acids. wikipedia.org In the freshwater mussel Hyriopsis cumingii, the big defensin gene (HcBD) has a 5'-UTR of 166 bp, a 3'-UTR of 96 bp, and an open reading frame of 342 bp, which translates into a 113-amino acid protein. geneticsmr.org

The genomic landscape of β-defensin genes in humans is characterized by clusters. The main locus is on chromosome 8p22-23, with other clusters found on chromosomes 20p13, 20q11.1, and potentially 6p12. nih.govfrontiersin.org This clustering is a result of successive rounds of gene duplication and subsequent divergence. nih.gov

Interactive Data Table: Genomic Features of Big Defensin 2 and Related Defensins
Feature Cg-BigDef1 & Cg-BigDef2 (Crassostrea gigas) Cg-BigDef3 (Crassostrea gigas) AiBD (Argopecten irradians) HcBD (Hyriopsis cumingii) Human β-Defensins
Number of Exons 2 plos.org 3 frontiersin.org Not specified Not specified 2 nih.govnih.gov
Exon 1 Encodes 5'-UTR (partial), signal peptide, propeptide, N-terminal domain plos.org Upstream region frontiersin.org Not specified Not specified Signal peptide nih.govnih.gov
Exon 2 Encodes C-terminal (β-defensin-like) region, 3'-UTR (partial) plos.org Not specified Not specified Not specified Pro-piece, mature peptide nih.govnih.gov
Final Exon Encodes β-defensin domain frontiersin.org β-defensin domain frontiersin.org Not specified Not specified Mature peptide researchgate.net
Gene Length (nucleotides) Not specified Not specified 531 wikipedia.org ORF: 342 geneticsmr.org Variable
Polypeptide Length (amino acids) Not specified Not specified 122 wikipedia.org 113 geneticsmr.org Variable
Genomic Locus Not specified Not specified Not specified Not specified Chromosome 8p22-23, 20p13, 20q11.1 nih.govfrontiersin.org

Transcriptional Regulation Mechanisms

The expression of this compound is a tightly controlled process, initiated in response to specific molecular cues. This regulation occurs primarily at the transcriptional level and involves a cascade of signaling events, from the recognition of inducers to the activation of key transcription factors and their subsequent binding to promoter regions of the gene.

The transcription of big defensin genes is potently induced by encounters with pathogens and their molecular components. In the Pacific oyster Crassostrea gigas, both Cg-BigDef1 and Cg-BigDef2 transcripts are strongly upregulated in hemocytes following a bacterial challenge. plos.orgnih.gov This induction is dependent on Pathogen-Associated Molecular Patterns (PAMPs), such as lipopolysaccharide (LPS), a component of Gram-negative bacteria, but is not triggered by physical injury alone. plos.orgnih.govifremer.fr Similarly, in the bay scallop Argopecten irradians, the big defensin gene is highly induced in circulating hemocytes after a challenge with Vibrio anguillarum. nih.gov

Pro-inflammatory cytokines also play a crucial role in stimulating the expression of defensins. In human lung epithelial cells, the expression of human β-defensin 2 (hBD-2) is significantly activated by the pro-inflammatory cytokine Interleukin-1β (IL-1β). aai.org Studies on human intestinal epithelial cells have shown that hBD-2 expression can be induced by various stimuli, including bacteria, PAMPs, and pro-inflammatory cytokines. pnas.org For instance, the probiotic bacterium Escherichia coli Nissle 1917 strongly induces hBD-2 expression. nih.govnih.gov Furthermore, certain natural compounds, such as andrographolide, oridonin, and isoliquiritigenin, have been shown to induce the expression of hBD-3 in human colonic epithelial cells. pnas.org

The induction of defensin gene expression is mediated by the activation of specific transcription factors that bind to consensus sequences in the promoter region of the gene. Two of the most critical transcription factors involved in this process are the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Activator Protein-1 (AP-1). nih.govmdpi.com

In the context of human β-defensin 2, the synergistic action of NF-κB and AP-1 is often crucial for the induction of gene expression in response to stimuli like bacterial infections and pro-inflammatory cytokines. nih.govmdpi.com For example, the LPS-induced activation of the hBD-2 gene in lung cells requires both NF-κB and AP-1 protein complexes. nih.govmdpi.com Similarly, in intestinal epithelial cells, functional binding sites for both NF-κB and AP-1 in the hBD-2 promoter are necessary for its induction by E. coli Nissle 1917. nih.govnih.gov However, in some cellular contexts, the requirement for both factors may not be absolute, with one pathway potentially compensating for the other. nih.govmdpi.com

The involvement of NF-κB-like transcription factors in regulating antimicrobial peptide expression is a conserved mechanism observed across different species. In insects, the induction of antimicrobial peptides is mediated by transcription factors homologous to the NF-κB family. nih.gov In the soft tick Ornithodoros moubata, the upstream regions of all four defensin genes contain a sequence motif homologous to the response element for the NF-κB/Rel transcription factor. researchgate.net Furthermore, in the shrimp Litopenaeus vannamei, the NF-κB transcription factors Dorsal and Relish are involved in regulating the expression of a double-β-defensin. aai.org

The activation of transcription factors like NF-κB and AP-1 is the culmination of upstream signal transduction cascades. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling route that regulates defensin expression. nih.gov The MAPK family includes several kinases, such as extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK).

In various cell types, the activation of specific MAPK pathways is essential for inducing defensin expression. For instance, in intestinal epithelial cells, the activation of MAP kinases, particularly p38, is associated with the induction of the hBD-2 gene. nih.govmdpi.com The p38 MAPK pathway, along with NF-κB, is also required for hBD-2 induction in human lung epithelial cells in response to certain stimuli. cdnsciencepub.com However, the specific MAPK pathway involved can vary depending on the cell type and the stimulus. For example, while the p38 MAPK inhibitor SB203580 can attenuate andro-induced hBD-2 expression, inhibitors of ERK (PD98059) and JNK (SP600125) may not have the same effect in certain contexts. cdnsciencepub.com

In some cases, the signaling pathways can be more complex. For example, the amino acid isoleucine has been shown to induce hBD-2 expression in intestinal epithelial cells through the activation of a G-protein coupled receptor (GPCR) and the subsequent activation of the ERK pathway. scirp.org This highlights the diverse signaling mechanisms that can converge to regulate the expression of this compound and its orthologs.

Interactive Data Table: Regulatory Mechanisms of this compound and Orthologs
Regulatory Component Organism/Cell Type Specific Findings
Inducers Crassostrea gigas (hemocytes) Bacterial challenge (PAMPs) strongly induces Cg-BigDef1 and Cg-BigDef2. plos.orgnih.gov
Argopecten irradians (hemocytes) Vibrio anguillarum challenge highly induces AiBD. nih.gov
Human Lung Epithelial Cells Pro-inflammatory cytokine IL-1β is a major activator of hBD-2. aai.org
Human Intestinal Epithelial Cells E. coli Nissle 1917 strongly induces hBD-2. nih.govnih.gov
Transcription Factors Human Lung & Intestinal Cells Synergistic action of NF-κB and AP-1 is crucial for hBD-2 induction. nih.govnih.govnih.govmdpi.com
Ornithodoros moubata Defensin gene promoters contain NF-κB/Rel homologous response elements. researchgate.net
Litopenaeus vannamei NF-κB factors Dorsal and Relish regulate double-β-defensin expression. aai.org
Signal Transduction Pathways Human Intestinal Epithelial Cells p38 MAPK activation is associated with hBD-2 induction. nih.govmdpi.com
Human Lung Epithelial Cells p38 MAPK and NF-κB pathways are required for hBD-2 induction by andrographolide. cdnsciencepub.com
Human Intestinal Epithelial Cells Isoleucine induces hBD-2 via a GPCR-ERK pathway. scirp.org

Key Transcriptional Factor Involvement (e.g., NF-κB, AP-1)

Post-Transcriptional and Translational Control Mechanisms

While transcriptional regulation is a primary control point for this compound expression, post-transcriptional and translational mechanisms also contribute to the fine-tuning of its production.

In the Pacific oyster, Crassostrea gigas, it has been suggested that the diversity of Cg-BigDef sequences is more likely generated by single point mutations or the presence of different polymorphic alleles within the population, rather than by alternative splicing. plos.org However, a study on C. gigas also noted that while the cDNA sequences of Cg-BigDef1 and Cg-BigDef2 were identical except for an additional 20-nucleotide fragment in Cg-BigDef1, a long double-stranded RNA targeting Cg-BigDef2 mRNA could effectively downregulate both genes, suggesting a high degree of sequence similarity that could be relevant to post-transcriptional regulation by mechanisms like RNA interference. oak.go.krkoreascience.kr

Following translation, big defensins undergo post-translational modifications to become mature, active peptides. The precursor protein contains a signal peptide and a propeptide sequence that are cleaved off. plos.orgresearchgate.net In C. gigas, biochemical data suggests that the mature form of native Cg-BigDef1 results from the cleavage of both the signal peptide and the propeptide sequence. plos.orgnih.govresearchgate.net Additionally, the resulting N-terminal glutamine residue undergoes cyclization to form a pyroglutamic acid. plos.orgnih.govresearchgate.net This process is crucial for the final structure and function of the peptide. The prodomain of big defensins typically ends with a conserved dibasic site (either Lys-Arg or Arg-Arg), which is likely recognized and cleaved by a furin-like peptidase during maturation. frontiersin.org

Advanced Research Methodologies and Experimental Models

Molecular Biology Techniques

Molecular biology approaches have been pivotal in understanding the genetic basis and expression dynamics of Big defensin (B1577277) 2 and its orthologs.

Gene Cloning, Site-Directed Mutagenesis, and Recombinant Protein Expression Systems (e.g., E. coli, Mammalian Cells)

The cloning and expression of defensin genes, including those for Big defensin 2, are fundamental to their characterization. For instance, the gene for human beta-defensin-2 (hBD-2), a related defensin, was cloned from lesions of human condyloma acuminatum and expressed in Escherichia coli (E. coli). nih.gov This process involved constructing an expression vector that was then transformed into E. coli to produce hBD-2 as a fusion protein. nih.gov Such recombinant expression systems are crucial for obtaining the quantities of protein necessary for functional and structural studies. scispace.comresearchgate.net

E. coli is a commonly used host for recombinant protein expression due to its simplicity, speed, and cost-effectiveness. scispace.com However, challenges such as the formation of insoluble inclusion bodies can arise. scispace.comresearchgate.net To overcome this, optimization of expression conditions is often necessary. For example, in the expression of hBD-2, codon optimization of the gene led to a significant increase in expression levels in E. coli. researchgate.net The pET-32a(+) vector is one such plasmid used to create fusion proteins, which can then be expressed in E. coli strains like BL21 (DE3). researchgate.net

Site-directed mutagenesis is a powerful technique used to investigate the structure-function relationships of proteins like defensins. nih.govplos.orgmit.edu This method allows for the specific alteration of amino acid residues to assess their impact on antimicrobial activity and other properties. nih.govplos.org For example, in a study on porcine beta-defensin 2 (pBD2), eight amino acid residues were substituted with arginine or lysine (B10760008) to enhance its positive charge and study the effect on its antimicrobial activity. nih.govplos.org Similarly, site-directed mutagenesis was used to replace the last cysteine residue with an arginine in the mature peptide domain of the Big defensin ApBD1 from the scallop Argopecten purpuratus to produce a recombinant protein for antibody production. biorxiv.org

Table 1: Examples of Recombinant Expression of Defensins

Defensin Expression System Purpose Reference
Human beta-defensin-2 (hBD-2) E. coli Production of fusion protein for characterization. nih.gov
Porcine beta-defensin 2 (pBD2) E. coli BL21 (DE3) plysS Expression of mutants to study structure-function relationships. nih.govplos.org
Big defensin ApBD1 Not specified Production of recombinant protein for antibody generation. biorxiv.org
Human Defensin 5 (HD5) E. coli TOP10 cells Generation of mutants to study the role of disulfide bonds. mit.edu

Quantitative Gene Expression Analysis (e.g., qRT-PCR, Digital Gene Expression (DGE))

Quantitative real-time reverse transcription PCR (qRT-PCR) and Digital Gene Expression (DGE) are key techniques for analyzing the expression levels of defensin genes under various conditions. plos.orgfrontierspartnerships.orgmedrxiv.orgmdpi.com

In the oyster Crassostrea gigas, DGE analysis was used to identify several sequences for Big defensins that were induced in response to a Vibrio infection. plos.orgifremer.fr This led to the identification of three distinct Big defensin members: Cg-BigDef1, Cg-BigDef2, and Cg-BigDef3. plos.org Subsequent qRT-PCR analysis revealed different expression patterns for these genes in oyster hemocytes, with Cg-BigDef1 and Cg-BigDef2 being strongly induced by bacterial challenge, while Cg-BigDef3 expression was not regulated. plos.orgifremer.fr

Similarly, qRT-PCR has been employed to study the expression of defensin genes in other organisms and contexts. For instance, it was used to analyze the expression of defensin genes in the buccal cavity of patients with COVID-19, revealing a downregulation of several defensin genes, including human beta-defensin 2. frontierspartnerships.orgmedrxiv.org In plants, the expression of defensin genes in durum wheat (Triticum durum) in response to various stresses like salt, drought, and fungal infection was quantified using qRT-PCR. mdpi.com

The general workflow for qRT-PCR involves the extraction of total RNA, followed by reverse transcription to synthesize complementary DNA (cDNA). plos.orgmdpi.com The cDNA then serves as a template for PCR amplification using gene-specific primers. plos.orgmdpi.com The amplification process is monitored in real-time, and the cycle threshold (Ct) values are used to determine the relative expression levels of the target gene, often normalized to a housekeeping gene. plos.orgfrontierspartnerships.orgmdpi.com

Genetic Manipulation and Knockdown/Knockout Models (in non-human organisms)

To understand the in vivo functions of defensins, researchers have turned to genetic manipulation techniques to create knockdown or knockout models in non-human organisms. psoriasis.orgplos.org These models allow for the study of the physiological roles of defensins in a whole-organism context.

The CRISPR/Cas9 system has emerged as a highly efficient tool for genome editing, enabling the creation of gene knockouts in various animals, including goats, mice, and pigs. plos.org This technology has been used to successfully generate goats with biallelic mutations by performing somatic cell nuclear transfer (SCNT) with fibroblasts that had been subjected to CRISPR/Cas9-mediated gene disruption. plos.org

In mice, the large number of defensin genes (over 50) has made it challenging to study their function by deleting single genes. psoriasis.org To overcome this, a cluster knockout mouse line was created, removing all defensins from the skin. psoriasis.org This model revealed that defensins are significant pro-inflammatory factors in the development of psoriasis and are involved in causing psoriatic itch. psoriasis.org

Furthermore, transcriptional knockdown of genes in the NF-κB/Rel pathway in the oyster C. gigas and the scallop Argopecten purpuratus has indicated that this pathway is involved in regulating the expression of Big defensins, further supporting their crucial role in immunity. nih.gov

Structural Biology Approaches

Determining the three-dimensional structure of this compound and related peptides is crucial for understanding their mechanism of action.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the solution structure of disulfide-rich peptides like defensins. uq.edu.auacs.orgresearchgate.net This technique is preferred over X-ray crystallography in many cases because it does not require the often-difficult process of peptide crystallization. uq.edu.au

The structure of Big defensin from the Japanese horseshoe crab revealed that the N-terminal domain forms a unique globular conformation with two α-helices and a parallel β-sheet, while the C-terminal domain has a β-defensin-like fold. acs.org Further NMR studies on a fragment of this Big defensin in a micellar solution showed that the N-terminal domain forms a single α-helix structure that penetrates the micelle. acs.org

For human β-defensin-2 (hBD-2), two-dimensional proton NMR spectroscopy was used to determine its solution structure. researchgate.net The study revealed that hBD-2 is monomeric at concentrations up to 2.4 mM and possesses a structure containing a triple-stranded, antiparallel β-sheet. researchgate.net Notably, an α-helical segment near the N-terminus was identified, a feature not previously seen in other defensin solution structures. researchgate.net

The general process for NMR structure determination involves dissolving the peptide in a suitable solvent system (e.g., H2O/D2O) and recording a series of one- and two-dimensional NMR spectra. uq.edu.auacs.org These spectra provide information about the through-bond and through-space connectivity of atoms, which are used to generate structural restraints for computational modeling to determine the final three-dimensional structure. uq.edu.au

X-ray Crystallography for Crystalline State Structure Elucidation

While NMR is powerful for solution structures, X-ray crystallography provides high-resolution structural information of molecules in their crystalline state. researchgate.net This technique has been instrumental in determining the structures of numerous proteins and peptides, including defensins. researchgate.netnih.govacs.orgnih.gov

The crystal structure of human β-defensin-2 (hBD-2) has been determined and is available in protein databases. nih.govacs.org This structure reveals a secondary structure composed of an α-helix and three antiparallel β-sheets. nih.govacs.org The basic fold of the peptide is stabilized by three disulfide bonds. nih.govacs.org

The process of X-ray crystallography involves crystallizing the purified protein, which can be a significant bottleneck. uq.edu.au Once suitable crystals are obtained, they are exposed to a beam of X-rays, and the resulting diffraction pattern is recorded. researchgate.netnih.gov The phases of the diffracted X-rays are determined, often through methods like multi-wavelength anomalous diffraction (MAD), to calculate an electron density map. nih.gov A model of the protein is then built into this map and refined to yield the final, high-resolution crystal structure. nih.gov

Computational Modeling and Simulation

Computational approaches, including molecular dynamics (MD) simulations, molecular docking, and in silico mutagenesis, have become indispensable tools for studying this compound at a molecular level. These methods provide insights that are often difficult to obtain through experimental techniques alone.

Molecular Dynamics (MD) Simulation: MD simulations are employed to explore the stability and dynamic properties of this compound and its complexes with other molecules. acs.org For instance, simulations of Big defensin from the Pacific oyster, Crassostrea gigas, have been conducted to understand its structural and functional characteristics. nih.gov In one study, 100-nanosecond MD simulations of the wild-type protein and its mutants (R64A and E71A) revealed significant conformational changes in the mutants, highlighting the importance of specific residues for structural integrity. nih.gov Similarly, MD simulations have been used to study the behavior of human defensins at a water/membrane interface, providing insights into their antimicrobial mechanisms. scielo.br The stability of complexes, such as human β-defensin 2 (HBD-2) with Matrix Metalloproteinase-9 (MMP-9) and Protein Kinase C-βII (PKC-βII), has been assessed using MD simulations, suggesting strong binding affinities. acs.orgnih.gov Furthermore, MD simulations have been utilized to investigate the interaction between HBD-2 and the Receptor-Binding Domain (RBD) of SARS-CoV-2, examining the effects of point mutations on complex stability. acs.org

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Molecular docking has been instrumental in identifying potential interaction partners of this compound and understanding the structural basis of these interactions. For example, docking studies have been used to investigate the binding of HBD-2 to MMP-9 and PKC-βII, revealing significant binding scores. nih.gov In the context of the Pacific oyster Big defensin, molecular docking highlighted the significance of the R64 residue in ligand interaction. nih.gov These studies provide a static but valuable picture of the binding mode, which can be further refined and validated by MD simulations.

Cell-Based Assays and In Vitro Models

A variety of cell-based assays and in vitro models are employed to characterize the biological activities of this compound, from its antimicrobial properties to its immunomodulatory functions.

Antimicrobial Susceptibility Testing

Microdilution Assays: This is a standard laboratory method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. Broth microdilution assays are commonly used to assess the antimicrobial activity of this compound and its variants. jci.orgnih.govfrontiersin.org In these assays, serial dilutions of the defensin are incubated with a standardized inoculum of bacteria, and the lowest concentration that inhibits visible growth is determined. jci.orgnih.govfrontiersin.org For example, the MIC of human β-defensin 2 (HBD-2) has been measured against various bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. jci.org The reproducibility of this assay is often verified by determining the minimal bactericidal concentration (MBC) and the 90% lethal dose (LD90) values. nih.gov

Time-Kill Kinetics: These assays provide information on the rate at which an antimicrobial agent kills a microbial population over time. nih.govplos.org Bacteria are exposed to a specific concentration of the defensin (often a multiple of the MIC), and the number of viable cells (colony-forming units, CFU) is determined at various time points. plos.orgmdpi.com Time-kill studies have demonstrated the rapid bactericidal activity of defensin-derived peptides, with some showing complete killing of S. aureus within 30 minutes. biorxiv.org These assays are crucial for understanding the dynamic nature of the antimicrobial action of this compound. nih.gov

Cell Line Culture Systems for Expression, Induction, and Functional Studies

Epithelial Cells: Epithelial cell lines are fundamental for studying the expression, induction, and function of this compound, as β-defensins are primarily expressed by epithelial tissues. mdpi.com For instance, human amniotic epithelial cells (hAECs) have been used to investigate the expression and role of β-defensin 2 in response to inflammatory stimuli like lipopolysaccharide (LPS). mdpi.com Studies have shown that LPS induces a dose- and time-dependent increase in β-defensin 2 release from these cells. mdpi.com Airway epithelial cells are also a key model system, where the expression of β-defensin 2 has been shown to be inducible by inflammatory signals and correlates with genomic copy number. atsjournals.orgatsjournals.org Functional studies in these cells have demonstrated the role of β-defensin 2 in antimicrobial defense and its potential involvement in diseases like chronic obstructive pulmonary disease (COPD). atsjournals.orgatsjournals.org

Immune Cells: Various immune cell types are used to investigate the immunomodulatory functions of this compound. Human peripheral blood mononuclear cells (PBMCs) have been used to demonstrate that β-defensins can induce a potent inflammatory cytokine response. nih.gov Macrophages, key cells of the innate immune system, have been studied to understand the effects of β-defensin 2 on cytokine and chemokine expression, as well as their anti-tumor functions. d-nb.info Plasmacytoid dendritic cells (pDCs) are another important immune cell type used in functional studies, where β-defensins have been shown to enhance the uptake of DNA and promote the production of interferon-α. aai.org

Chemotaxis and Cell Migration Assays

The ability of this compound to attract immune cells to sites of inflammation or infection is a critical aspect of its function. Chemotaxis and cell migration assays are used to quantify this activity. These assays typically involve a chamber with two compartments separated by a porous membrane. oncotarget.comnih.gov Cells are placed in the upper chamber, and the defensin is placed in the lower chamber. The number of cells that migrate through the pores to the lower chamber is then quantified. oncotarget.comnih.gov

Transwell migration assays, also known as Boyden chamber assays, are commonly employed. oncotarget.comnih.gov Studies have shown that human β-defensin 2 (HBD-2) can induce the migration of various immune cells, including mast cells, neutrophils, and monocytes. nih.govoup.com For example, HBD-2 has been shown to be a specific chemoattractant for tumor necrosis factor-α (TNF-α)-treated human neutrophils. nih.gov The optimal concentration for maximal migration and the signaling pathways involved, such as the G-protein-phospholipase C pathway, have been determined using these assays. nih.govoup.com Checkerboard analysis can be performed to distinguish between chemotaxis (directed migration) and chemokinesis (random migration). oup.com

Cytokine and Chemokine Quantification from Cell Supernatants

To understand the immunomodulatory effects of this compound, it is essential to measure the cytokines and chemokines released by cells upon stimulation with the defensin. The supernatants from cell cultures, such as peripheral blood mononuclear cells (PBMCs) or macrophages treated with this compound, are collected and analyzed. nih.govd-nb.info

Enzyme-linked immunosorbent assay (ELISA) is a widely used technique for quantifying specific cytokines and chemokines, such as Interleukin-6 (IL-6), IL-8, and IL-10. nih.gov A more comprehensive analysis can be achieved using cytokine protein arrays, which allow for the semi-quantitative analysis of a large number of cytokines in a single experiment. nih.gov These studies have revealed that different β-defensins can induce unique patterns of cytokine and chemokine production. nih.gov For example, human β-defensin 2 has been shown to induce a robust cytokine response in PBMCs, including the upregulation of IL-6, IL-8, and IL-10. nih.gov Quantitative polymerase chain reaction (qPCR) is also used to measure the mRNA expression levels of cytokines and chemokines within the cells, providing further insight into the regulatory mechanisms. d-nb.info

Animal Models in Mechanistic Studies

Non-human mammalian and invertebrate animal models are crucial for investigating the in vivo mechanisms of action of this compound in a complex physiological system.

Invertebrate models, such as the Pacific oyster (Crassostrea gigas), have been instrumental in studying the evolutionary origins and functions of big defensins. plos.org Studies in oysters have shown that big defensin expression is induced in response to bacterial challenge, suggesting a key role in innate immunity. plos.orgfrontiersin.org

Non-human mammalian models, particularly mice, are widely used to study the immunomodulatory and protective effects of this compound. For instance, in a mouse model of preterm birth induced by lipopolysaccharide (LPS), treatment with β-defensin 2 was shown to delay preterm delivery and reduce inflammatory cytokine levels. mdpi.com Murine models of breast cancer have been used to elucidate the anti-tumor functions of β-defensin 2, where it was shown to modulate macrophage activity. d-nb.info Furthermore, mouse models of asthma have demonstrated that the application of human β-defensin 2 can prevent atopic asthma. frontiersin.org In studies of bacterial keratitis, a murine model was used to examine the in vivo safety and efficacy of a hybrid peptide derived from cathelicidin (B612621) and human β-defensin 2. biorxiv.org These animal models provide invaluable data on the physiological relevance and therapeutic potential of this compound.

Infection Models (e.g., Bacterial Challenge, Viral Infection)

Infection models are fundamental to understanding the antimicrobial and immunomodulatory roles of this compound. These models typically involve challenging an organism or cell culture with a pathogen and observing the response of the defensin.

Bacterial Challenge Models:

Studies in the Pacific oyster, Crassostrea gigas, have been pivotal in characterizing the response of Big defensins to bacterial threats. When oysters are challenged with a mix of heat-killed Gram-positive and Gram-negative bacteria, a significant increase in the expression of Cg-BigDef1 and Cg-BigDef2 transcripts is observed in hemocytes, the primary immune cells of oysters. plos.org This induction is dependent on pathogen-associated molecular patterns (PAMPs) rather than physical damage. ifremer.fr Similarly, infection with virulent Vibrio species, which are common oyster pathogens, also strongly induces the expression of Cg-BigDef1 and Cg-BigDef2. plos.orgifremer.fr

In vertebrate models, orthologs of this compound have also been studied extensively. Transgenic mice and pigs overexpressing porcine β-defensin 2 (PBD-2) have shown increased resilience to various bacterial infections. For instance, PBD-2 transgenic mice demonstrated enhanced protection against Salmonella Typhimurium infection. mdpi.com Likewise, pigs overexpressing PBD-2 showed milder clinical signs and reduced bacterial load when challenged with Glaesserella parasuis and Actinobacillus pleuropneumoniae. mdpi.com These models demonstrate a direct, dose-dependent bactericidal effect of the defensin. mdpi.com

Interactive Data Table: this compound Response in Bacterial Infection Models

Model Organism Defensin Studied Bacterial Challenge Key Findings Reference(s)
Pacific Oyster (Crassostrea gigas) Cg-BigDef1, Cg-BigDef2 Heat-killed Gram-positive & Gram-negative bacteria Significant upregulation of Cg-BigDef1 and Cg-BigDef2 transcripts in hemocytes. plos.orgifremer.fr
Pacific Oyster (Crassostrea gigas) Cg-BigDef1, Cg-BigDef2 Vibrio species Strong induction of Cg-BigDef1 and Cg-BigDef2 expression in hemocytes. plos.orgifremer.frfrontiersin.org
Bay Scallop (Argopecten irradians) Ai-BigDefensin Vibrio anguillarum High induction of big defensin expression in circulating hemocytes. plos.org
Pig (Sus scrofa) Porcine β-defensin 2 (PBD-2) Glaesserella parasuis Overexpression of PBD-2 led to milder clinical signs and lower bacterial loads. mdpi.com
Pig (Sus scrofa) Porcine β-defensin 2 (PBD-2) Actinobacillus pleuropneumoniae Overexpression of PBD-2 improved resilience to infection. mdpi.com
Mouse (Mus musculus) Porcine β-defensin 2 (PBD-2) Salmonella Typhimurium Transgenic mice showed increased resistance to infection. mdpi.com
Human Cell Culture (Urinary Tract Epithelial) Human β-defensin 2 (hBD-2) E. coli LPS Increased hBD-2 mRNA transcription levels. nih.govmdpi.com

Viral Infection Models:

Research into the role of this compound during viral infections is also emerging. In oysters, while bacterial challenges induce Cg-BigDef1 and Cg-BigDef2, the expression of Cg-BigDef3 is notably repressed during Ostreid herpesvirus type 1 (OsHV-1) infection. frontiersin.org This differential regulation suggests distinct roles for the different Big defensin family members in response to different classes of pathogens. frontiersin.org

In vertebrate systems, porcine β-defensin 2 has been shown to inhibit the proliferation of significant swine viruses, including Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) and Pseudorabies Virus (PRV), in cell culture models. mdpi.com Furthermore, mice expressing PBD-2 were found to be more resistant to PRV infection. mdpi.com Studies on human β-defensin 2 (hBD-2) indicate a potential protective role against viral entry into cells, as suggested by its ability to bind to viral components. mdpi.combiomolther.org

Inflammation Models (e.g., Chemically-induced Colitis, Oxidative Stress Models)

Beyond direct antimicrobial activity, Big defensins are recognized for their immunomodulatory functions, which are often studied using inflammation models.

Chemically-induced Colitis Models:

Animal models of inflammatory bowel disease (IBD) have been instrumental in revealing the therapeutic potential of human β-defensin 2 (hBD-2). frontiersin.orgnih.gov In mouse models of colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS), which causes chemical injury to the intestinal mucosa, systemic administration of recombinant hBD-2 was shown to mitigate inflammation, reduce the disease activity index, and prevent colitis-associated weight loss. frontiersin.orgnih.gov The therapeutic effect was comparable to that of anti-TNF-α treatment. nih.gov

Similarly, in the 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model, which triggers a T-cell-mediated immune response, hBD-2 treatment also significantly reduced colonic inflammation. frontiersin.orgnih.gov These studies highlight that systemically administered hBD-2 can exert broad anti-inflammatory effects, uncoupling its immunomodulatory capabilities from its direct antimicrobial actions in the gut lumen. nih.gov The mechanism involves the interaction of hBD-2 with chemokine receptor 2 (CCR2) on dendritic cells, leading to a decrease in NF-κB and an increase in CREB phosphorylation, which helps to curb inflammation. frontiersin.orgnih.gov

Interactive Data Table: Effects of β-Defensin 2 in Chemically-Induced Colitis Models

Model Inducing Agent Defensin Studied Key Findings Reference(s)
Mouse Colitis Dextran Sulfate Sodium (DSS) Human β-defensin 2 (hBD-2) Ameliorated weight loss, improved disease activity index, and reduced histological signs of colitis. frontiersin.orgnih.govresearchgate.net
Mouse Colitis Trinitrobenzene Sulfonic Acid (TNBS) Human β-defensin 2 (hBD-2) Significantly reduced colon weight, indicating reduced inflammatory cell infiltration. frontiersin.orgnih.gov
Mouse Colitis T-cell transfer into immunodeficient mice Human β-defensin 2 (hBD-2) Confirmed broad treatment efficacy in a T-cell-driven inflammation model. frontiersin.orgnih.gov

Oxidative Stress Models:

The link between defensins and oxidative stress is an area of active investigation. In fungi, the expression of a CSαβ defensin in Aspergillus clavatus was found to increase approximately twofold in response to oxidative stress induced by hydrogen peroxide (H₂O₂). nih.govresearchgate.net This suggests that defensins may play a role in the defense mechanisms against oxidative damage. nih.gov

In mammalian models, exposure to cigarette smoke, a potent source of oxidative stress, led to increased expression of rat β-defensin-2 (rBD-2) in a rat model. mdpi.com This finding suggests a protective role for β-defensins in the respiratory tract against oxidative stress and related inflammation. mdpi.com Furthermore, studies in human keratinocytes have shown that laser biostimulation, which induces a state of oxidative stress, can trigger the expression of hBD-2. mdpi.com This response highlights a potential mechanism by which physical stimuli can enhance local immune defenses through the induction of defensins. mdpi.com

Emerging Research Frontiers and Theoretical Implications

Rational Design and Engineering of Big Defensin (B1577277) 2 Analogs for Research Applications

The unique two-domain structure of big defensins presents a compelling template for protein engineering. Rational design aims to create synthetic analogs with enhanced or novel properties for research and therapeutic applications. This involves modifying the primary structure to improve stability, target specificity, and antimicrobial potency.

Research into related mollusk defensins provides a blueprint for this approach. For instance, studies on the American oyster defensin (AOD) analogue A3 have led to the creation of novel peptides by substituting certain amino acids with their D-isomers or by incorporating a triazole ring. nih.gov These modifications resulted in peptides with significantly improved stability against proteases without increasing toxicity. rsc.org Mechanistic studies confirmed that these engineered peptides retained their ability to kill bacteria by disrupting their membranes. nih.govrsc.org

Key strategies in the rational design of big defensin analogs include:

Enhancing Stability: Replacing susceptible amino acids with D-amino acids or modifying the peptide backbone can increase resistance to degradation by proteases, a crucial step for any potential therapeutic application. rsc.org

Modifying Activity Spectrum: Altering the charge and hydrophobicity of the peptide can change its affinity for different microbial membranes, potentially broadening or narrowing its spectrum of activity.

Improving Salt Stability: The ancestral N-terminal domain of big defensins is thought to confer stability and activity in high-salt environments, a feature often lacking in vertebrate β-defensins. asm.org Engineering analogs that optimize this characteristic is a promising avenue for creating drugs effective at physiological salt concentrations. asm.orgresearchgate.net

The stability and amenability of defensin structures to engineering make them valuable templates for creating a new class of "designer" antimicrobial peptides. frontiersin.org A deeper understanding of the structure-function relationships of conserved residues within Big Defensin 2 is essential for guiding these protein engineering efforts. researchgate.net

Further Exploration of this compound's Role in Host-Microbe Interactions and Microbiome Dynamics

Emerging evidence strongly suggests that big defensins are not just weapons against invading pathogens but are key modulators of the host's resident microbial communities. frontiersin.org The delicate balance between defense and tolerance is crucial for host health, and big defensins appear to play a central role in maintaining this homeostasis. plos.org

Detailed research findings highlight this role:

Microbiota Shaping: The injection of synthetic Cg-BigDef1 into the Pacific oyster (Crassostrea gigas) induced a significant shift in the composition of its microbiota within hours. mdpi.com Similar changes were observed in scallops upon the induction of their native big defensin, suggesting this is a conserved function. frontiersin.org

Control of Dysbiosis: During infection by the Ostreid herpesvirus type 1 (OsHV-1), the expression of oyster big defensins, including the inducible Cg-BigDef1 and Cg-BigDef2, is suppressed. This leads to a fatal imbalance in the microbiome, known as dysbiosis, indicating that these peptides are critical for controlling opportunistic bacteria. frontiersin.org

Specificity and Synergy: Different members of the big defensin family in oysters exhibit distinct but complementary antimicrobial spectra. For example, Cg-BigDef1 and Cg-BigDef5 act synergistically, meaning their combined effect is greater than the sum of their individual effects. mdpi.com This functional diversification allows the host to control a wider range of microbes. ifremer.fr

While it is clear that big defensins regulate the host microbiota, a key question for future research is how these changes in microbial composition affect the functions that the microbiota provides to the host tissues. mdpi.comresearchgate.net

Cross-Species Comparative Studies to Elucidate Conserved and Divergent Mechanisms

Big defensins exhibit a fascinating and patchy distribution across the animal kingdom, having been retained in phylogenetically distant marine invertebrates, including bivalve mollusks, horseshoe crabs (arthropods), and amphioxus (basal chordates). asm.orgfrontiersin.org This distribution suggests a complex evolutionary history involving multiple gene loss events in other lineages. nih.gov Comparative studies are crucial for understanding which features are fundamental to big defensin function and which represent species-specific adaptations.

The primary sequence of big defensins has diversified significantly between species. For example, the big defensins found in the Pacific oyster (Cg-BigDefs) share a higher degree of identity with those from other mollusks than with those from more distant relatives like the horseshoe crab or amphioxus. plos.org This rapid molecular diversification, often following gene duplication events, has led to expanded and varied repertoires of big defensins in species like oysters. frontiersin.orgresearchgate.net

Table 1: Amino Acid Sequence Identity of Pacific Oyster Big Defensins (Cg-BigDefs) with Big Defensins from Other Species. plos.org
Comparison SpeciesPhylum/GroupAmino Acid Identity (%)
Mussel (Mytilus sp.)Mollusca55-67%
Oyster (Crassostrea virginica)Mollusca57%
Clam (Venerupis philippinarum)Mollusca55-59%
Horseshoe Crab (Tachypleus tridentatus)Arthropoda48-53%
Amphioxus (Branchiostoma sp.)Chordata47-55%
Scallop (Argopecten sp.)Mollusca39-45%

A major point of divergence is that while big defensins are mainly expressed in epithelial tissues in mussels and clams, they are specific to immune cells (hemocytes) in oysters and horseshoe crabs. frontiersin.org In contrast, a key conserved feature is the gene structure, where the N-terminal and C-terminal domains are encoded by separate exons, supporting a shared ancestry. asm.org This pattern of conserved structure alongside divergent sequences and expression profiles suggests that big defensins have been evolutionarily tailored to the specific immune challenges faced by different species. nih.gov

Integration of Omics Data (Genomics, Transcriptomics, Proteomics) for Systems-Level Understanding

The application of high-throughput "omics" technologies has been revolutionary in advancing the understanding of this compound. researchgate.net These approaches allow for a global, systems-level view of the genes, transcripts, and proteins involved in the immune response. nih.gov

Genomics: The analysis of complete genomes has been essential for mapping the patchy evolutionary distribution of big defensin genes across species. frontiersin.org Genomic sequencing of the Pacific oyster revealed that Cg-BigDef1, Cg-BigDef2, and Cg-BigDef3 are encoded by distinct genes with different structures, confirming they are a multigenic family and not products of alternative splicing. plos.org

Transcriptomics: High-throughput gene expression analysis (e.g., Digital Gene Expression) was instrumental in the initial discovery of the different big defensin members in oysters. plos.org This approach demonstrated that while Cg-BigDef3 is constitutively expressed, the transcription of Cg-BigDef1 and Cg-BigDef2 is strongly induced in hemocytes in response to bacterial challenge. plos.org

Proteomics: The use of techniques like High-Performance Liquid Chromatography (HPLC) and mass spectrometry has provided direct evidence of big defensin protein production. These methods confirmed that the Cg-BigDef1 protein is indeed present in oysters after an immune challenge, validating the transcriptomic data. plos.org

Metabarcoding: This specialized genomic technique, which involves sequencing a standard gene like 16S rRNA, has been used to analyze the composition of the entire bacterial community (microbiome) in oysters and has shown how that community shifts in response to the injection of Cg-BigDef1. mdpi.com

By integrating data from genomics, transcriptomics, and proteomics, researchers can build a comprehensive model of how this compound and its relatives are regulated and function within the complex biological system of the host. mdpi.comresearchgate.net

Unresolved Questions and Future Directions in this compound Research

Despite significant progress, several fundamental questions about big defensin biology remain unanswered, guiding the direction of future research.

One of the most significant unsolved issues is the precise mechanism of action and the functional interplay between the two domains. asm.org A key question is whether the N-terminal and C-terminal domains are cleaved apart when the peptide interacts with a bacterial cell. nih.gov While cleavage has been observed in vitro, it is not known if this occurs in a physiological context and what role it might play in activating the peptide. nih.gov

Another puzzling evolutionary question is why certain marine phyla have retained the hydrophobic N-terminal domain, while it was lost during the evolution of vertebrate β-defensins. asm.org Understanding the unique advantage this domain provides, likely related to function in high-salt marine environments, is a major goal. asm.orgresearchgate.net

Further research is also needed to:

Characterize Protein-Level Function: Progress has been limited by the difficulty of producing sufficient quantities of big defensin proteins for detailed structural and functional studies. nih.gov Developing better production methods is a critical next step.

Elucidate Microbiome Impact: While big defensins are known to shape the microbiota, the downstream consequences for host health and physiology are still poorly understood. frontiersin.orgresearchgate.net

Explore Therapeutic Potential: The unique properties of big defensins, particularly their salt stability, make them attractive candidates for novel antimicrobial drugs. asm.orgresearchgate.net Future work will likely focus on engineering analogs with optimized activity and low toxicity for clinical applications.

Addressing these unresolved questions will not only deepen our fundamental knowledge of invertebrate immunity but may also pave the way for innovative solutions to the growing problem of antibiotic resistance.

Q & A

Q. What are the structural and functional characteristics of Big defensin 2, and what experimental techniques are most effective for studying them?

this compound, a member of the antimicrobial peptide family, exhibits β-sheet structures stabilized by disulfide bonds. Techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are critical for resolving its tertiary structure, while circular dichroism (CD) can assess conformational changes under varying pH or ionic conditions . Functional assays, such as microbial growth inhibition tests (e.g., broth microdilution), quantify its antimicrobial activity against pathogens like Staphylococcus aureus or Candida albicans .

Q. How can researchers validate the specificity of this compound’s antimicrobial activity in heterogeneous biological samples?

To control for confounding factors, use competitive inhibition assays with defensin-specific antibodies or protease-treated samples. Include negative controls (e.g., scrambled peptide sequences) and normalize activity metrics against housekeeping proteins like GAPDH in gene expression studies . Flow cytometry with fluorescently labeled pathogens can further distinguish membrane permeabilization effects .

Q. What methodologies are recommended for quantifying this compound expression in human tissues or biofluids?

Reverse transcription quantitative PCR (RT-qPCR) with TaqMan probes is standard for mRNA quantification. For protein detection, employ ELISA kits validated for defensins or Western blotting with anti-defensin antibodies. Ensure normalization to tissue mass or total protein content (e.g., Bradford assay) to account for sample variability .

Advanced Research Questions

Q. How should researchers address contradictory findings regarding this compound’s role in viral vs. bacterial infections?

Contradictions may arise from pathogen-specific immune modulation or tissue-dependent expression. Design comparative studies using dual-pathogen infection models (e.g., SARS-CoV-2 and Pseudomonas aeruginosa) and analyze transcriptomic data (RNA-seq) to identify context-specific regulatory pathways. Meta-analyses of existing datasets (e.g., GEO, ArrayExpress) can reveal consensus patterns .

Q. What statistical approaches are optimal for analyzing heterogeneous gene expression data of this compound across clinical cohorts?

Use mixed-effects models to account for inter-individual variability and batch effects. For small sample sizes, non-parametric tests (e.g., Mann-Whitney U) are robust. Pairwise correlation analysis with cytokines (e.g., IL-6, TNF-α) can elucidate immune network interactions . See Table 1 for an example framework:

Variable Analysis Method Purpose
Ct values (RT-qPCR)ΔΔCt method with GAPDHNormalize defensin expression
Pathogen loadSpearman’s rank correlationLink defensin levels to infection severity
Demographic factorsMultivariate regressionAdjust for age, comorbidities

Q. What novel experimental designs can elucidate this compound’s mechanism in mucosal immunity?

Organoid models (e.g., intestinal or respiratory) allow real-time observation of defensin secretion and pathogen interactions. Combine this with CRISPR-Cas9 knockout of defensin genes to isolate their specific contributions. Spatial transcriptomics (e.g., 10x Genomics Visium) can map expression gradients in tissue microenvironments .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy of this compound?

Optimize pharmacokinetic studies using isotopic labeling (e.g., ¹⁵N-labeled defensins) to track tissue distribution and degradation rates. Use transgenic animal models (e.g., defensin-overexpressing mice) to assess in vivo relevance. Proteomic profiling of host-pathogen interfaces (e.g., LC-MS/MS) may identify inhibitory host factors .

Methodological Guidance

  • Data Reproducibility : Follow MIQE guidelines for qPCR experiments, detailing primer efficiencies and amplification curves .
  • Ethical Compliance : For human samples, obtain IRB approval and document informed consent, especially when studying vulnerable populations (e.g., immunocompromised patients) .
  • Literature Synthesis : Use PRISMA frameworks for systematic reviews to integrate disparate findings on defensin roles in infection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.